N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide
Description
This compound features a complex heterocyclic core comprising a 5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraene system with a 7-oxo-8-propyl substituent. The structure is further modified by a sulfanylacetamide moiety linked to a 1,3-benzodioxole (methyl-substituted) group. The benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems. The tetrazatricyclo core introduces significant steric and electronic complexity, likely influencing its pharmacological profile .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-6-24-18(27)17-13(5-7-30-17)25-19(24)22-23-20(25)31-10-16(26)21-9-12-3-4-14-15(8-12)29-11-28-14/h3-5,7-8H,2,6,9-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEODMWIPZUUUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The compound features a unique structure characterized by:
- A benzodioxole moiety, which is known for its pharmacological properties.
- A thiazole ring that contributes to its biological activity.
- A sulfanyl group that may influence interactions with biological targets.
Molecular Formula
The molecular formula for the compound is , indicating a substantial molecular weight and complexity.
Pharmacological Properties
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide exhibit various biological activities:
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Antimicrobial Activity
- Several studies have shown that benzodioxole derivatives possess antimicrobial properties against a range of pathogens including bacteria and fungi.
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Anticancer Potential
- Preliminary data suggest that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects
- Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
The proposed mechanisms of action for the compound include:
- Inhibition of specific enzymes involved in cellular proliferation.
- Interaction with cellular signaling pathways that regulate apoptosis.
- Modulation of immune responses through cytokine regulation.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related benzodioxole compounds on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent .
Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of several benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfanylacetamide Class
Key analogues include derivatives of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8g : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) . These compounds share the sulfanylacetamide backbone but differ in core heterocycles and substituents:
Key Structural and Functional Differences
Core Heterocycle :
- The tetrazatricyclo core in the target compound introduces multiple fused rings with nitrogen and sulfur atoms, creating a rigid, three-dimensional structure. This contrasts with the 1,3,4-oxadiazole core in analogues (e.g., 8g ), which is planar and less sterically hindered .
- The tetrazatricyclo system may enhance binding selectivity due to its unique topology, whereas oxadiazoles are more commonly associated with π-π stacking interactions.
The 8-propyl chain in the target compound may increase lipophilicity, affecting membrane permeability compared to smaller substituents in analogues.
Biological Implications :
- Compounds with indole-3-ylmethyl substituents (e.g., 8g ) exhibit moderate enzyme inhibition, likely due to indole’s role in mimicking tryptophan residues in enzyme active sites .
- The target compound’s benzodioxole group could enhance binding to enzymes with aromatic pockets (e.g., cytochrome P450 isoforms), though specific activity data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
